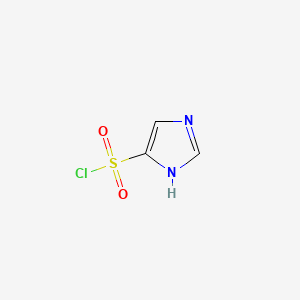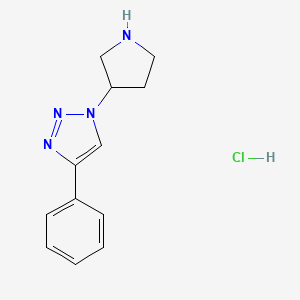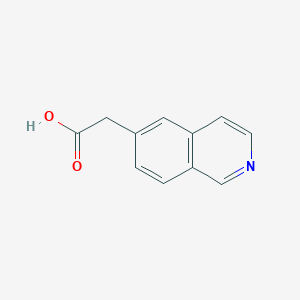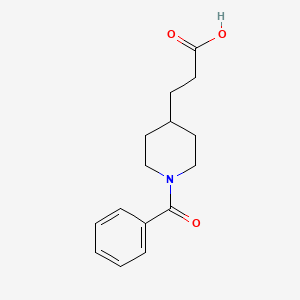![molecular formula C7H13N3 B1319224 [(1-propyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1006333-47-6](/img/structure/B1319224.png)
[(1-propyl-1H-pyrazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(1-propyl-1H-pyrazol-3-yl)methyl]amine” is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Pyrazole synthesis involves a variety of methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceutical agents. Its pyrazole moiety is a common structural component in drugs due to its mimicry of the adenine base in ATP, allowing it to interact with a wide range of enzymes. For instance, it can be used to develop inhibitors for enzymes like kinases, which are pivotal in signaling pathways related to cancer and inflammatory diseases .
Material Science
In material science, (1-Propyl-1H-pyrazol-3-yl)methanamine can serve as a precursor for the creation of novel polymers. These polymers may exhibit unique properties such as enhanced thermal stability or electrical conductivity, making them suitable for applications in electronics or as heat-resistant materials .
Chemical Synthesis
This compound is a valuable intermediate in organic synthesis. It can act as a building block for the construction of complex molecules through various reactions, including cycloadditions, nucleophilic substitutions, and cross-coupling reactions. This versatility makes it a staple in synthetic chemistry laboratories .
Catalysis
The nitrogen atoms in the pyrazole ring can coordinate to metal ions, forming part of a catalytic system. Such systems are used in catalytic processes like hydrogenation, oxidation, and C-C bond formation, which are crucial in industrial chemistry for the production of fine chemicals .
Agrochemical Development
Compounds containing the pyrazole ring, such as (1-Propyl-1H-pyrazol-3-yl)methanamine, are explored for their potential use in agrochemicals. They can be modified to create pesticides or herbicides with specific action mechanisms, contributing to more efficient and targeted crop protection strategies .
Biological Probes
Due to its structural specificity, (1-Propyl-1H-pyrazol-3-yl)methanamine can be used to design biological probes. These probes can bind selectively to certain proteins or nucleic acids, aiding in the study of biological processes and the identification of molecular targets for drug development .
Neuroscience Research
Research into neurotransmitter systems can benefit from compounds like (1-Propyl-1H-pyrazol-3-yl)methanamine. It can be used to synthesize analogs of neurotransmitters or to modulate receptors in the brain, providing insights into neurological disorders and potential therapeutic approaches .
Diagnostic Imaging
In diagnostic imaging, (1-Propyl-1H-pyrazol-3-yl)methanamine can be tagged with radioisotopes to create imaging agents. These agents can target specific tissues or pathological sites in the body, enhancing the contrast in imaging techniques like PET or MRI, and improving the accuracy of diagnoses .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities .
Pharmacokinetics
The compound’s molecular weight (13920) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
(1-propylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZHWVYVNNIRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-propyl-1H-pyrazol-3-yl)methyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)


![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)





![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)


